Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane core substituted with furan-3-yl and thiophen-2-yl groups. The 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, is central to its structure. Structural characterization of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography, with software like SHELX facilitating crystallographic refinement .
Properties
IUPAC Name |
furan-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-14(11-4-7-17-10-11)15-5-3-13(19-9-6-15)12-2-1-8-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUHVLVIUXPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene precursors, followed by the formation of the thiazepane ring through cyclization reactions. The final step involves the coupling of these components under specific conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes
The synthesis of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. Common methods include:
- Formation of Precursors : Starting with the preparation of furan and thiophene derivatives.
- Cyclization Reactions : The thiazepane ring is formed through cyclization under specific conditions.
- Final Coupling : The final product is obtained by coupling the components using catalysts at controlled temperatures.
Biological Applications
Therapeutic Potential
this compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of several bacterial strains, showcasing potential as an antibacterial agent.
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects, making it a candidate for further exploration in antiviral drug development.
- Anticancer Effects : The compound has shown promise in anticancer research, with studies indicating potential mechanisms of action against specific cancer cell lines.
Industrial Applications
Material Science
In the industrial sector, this compound can be utilized in:
- Polymer Development : Its unique chemical properties allow for the creation of novel polymers with enhanced characteristics.
- Coatings and Adhesives : The compound's stability and reactivity make it suitable for use in coatings and adhesives.
Case Studies
Several studies have documented the biological activity and potential applications of this compound:
- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another investigation highlighted its efficacy against specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
- Material Science Application : Research focused on the development of advanced polymeric materials incorporating this compound showed improved mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Thiophene substitution (vs. fluorophenyl or morpholino in analogs) may enhance π-π stacking or sulfur-mediated interactions .
Physicochemical Properties
- Melting Points : Analogs like 7f (138–141°C) and 8a (148–149°C) suggest that the target compound may exhibit a melting point within this range, influenced by its crystalline packing.
- Solubility: The morpholino derivative is expected to have higher aqueous solubility due to its polar group, whereas the target compound’s thiophene and furan substituents may favor organic solvents.
- Spectroscopic Data : IR and NMR profiles of analogs (e.g., C=O stretches at ~1680 cm⁻¹ ) provide benchmarks for identifying the target compound’s functional groups.
Biological Activity
Furan-3-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
This compound features a complex structure comprising furan and thiophene rings fused with a thiazepane moiety. The molecular formula is , with a molecular weight of approximately 293.4 g/mol. Its unique structural arrangement contributes to its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds containing furan and thiophene derivatives exhibit significant antibacterial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole | Escherichia coli | 64 µg/mL |
| N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamide | Staphylococcus aureus | Not specified |
| 2,3a,8b-trihydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one | Multiple strains | Broad activity |
These findings suggest that furan-based compounds can serve as effective antibacterial agents against both gram-positive and gram-negative bacteria .
2. Antifungal Properties
The compound also shows promise as an antifungal agent. Studies have demonstrated that certain furan derivatives can inhibit fungal growth effectively. For example, derivatives have been synthesized that target common fungal pathogens with varying degrees of success.
3. Anti-inflammatory Activity
Furan derivatives have been evaluated for their anti-inflammatory properties using various models. For instance:
| Compound | Model Used | Result |
|---|---|---|
| Hydrazide-hydrazone derivatives linked to furan | Carrageenan-induced inflammation in rats | Significant anti-inflammatory activity observed |
This suggests that the incorporation of furan moieties may enhance the anti-inflammatory effects of these compounds .
4. Anticancer Activity
Emerging research indicates potential anticancer properties of furan-containing compounds. Specific studies have focused on their ability to induce apoptosis in cancer cells and inhibit tumor growth:
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Furan-based thiazepane derivatives | Various cancer cell lines | Induction of apoptosis via mitochondrial pathways |
These findings highlight the potential for developing new anticancer therapies based on the structural features of furan derivatives .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of furan derivatives against E. coli and Staphylococcus aureus, revealing that certain modifications to the furan ring significantly enhanced activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Response
In a controlled trial using carrageenan-induced paw edema in rats, a novel furan derivative demonstrated a marked reduction in inflammation compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare furan- and thiophene-containing methanone derivatives?
Methodological Answer: The synthesis of such compounds typically involves condensation reactions or functional group transformations. For example:
- Intermolecular condensation of acetoxy derivatives (e.g., phenyl acetoxy-ethanone) with thiophene or furan precursors under controlled conditions (e.g., acid catalysis) .
- Reduction of ketones using sodium borohydride (NaBH₄) in ethanol or methanol, as demonstrated in the synthesis of analogous benzo[b]thiophen-2-yl methanones .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare experimental - and -NMR spectra with computational predictions for furan (δ ~7.5–6.5 ppm) and thiazepane (δ ~3.5–2.0 ppm) protons .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and thiophene C-S bonds at 600–700 cm⁻¹ .
- Mass Spectrometry (MS): Validate molecular weight (e.g., via high-resolution MS) against theoretical values (e.g., C₁₇H₁₇NO₃: 283.12 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of the 1,4-thiazepane ring?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve bond angles and torsional strains in the thiazepane ring. For example, SCXRD of analogous compounds revealed staggered vs. eclipsed conformations with R-factors <0.07 .
- Density Functional Theory (DFT): Compare experimental crystallographic data with computational models (e.g., B3LYP/6-31G*) to validate stereochemical assignments .
Q. What strategies mitigate contradictions in toxicological data for novel heterocyclic methanones?
Methodological Answer:
- In Silico Toxicity Prediction: Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity, cross-referenced with experimental assays (e.g., Ames test for mutagenicity) .
- Dose-Response Studies: Address discrepancies by standardizing protocols (e.g., OECD Guidelines 423/425) for acute oral toxicity in rodent models .
Q. How can computational tools like Molfinder aid in SAR studies of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR): Use Molfinder’s similarity search to compare with bioactive analogs (e.g., 5-(4-fluorophenyl)thiophen-2-yl methanones) and identify critical substituents .
- Functional Group Filtering: Screen for pharmacophores (e.g., hydrogen-bond acceptors in the thiazepane ring) using Molfinder’s substructure search .
Q. What experimental designs optimize yield in multi-step syntheses involving thiophene-furan hybrids?
Methodological Answer:
- Design of Experiments (DoE): Apply Taguchi or Box-Behnken models to optimize parameters (e.g., temperature, solvent polarity) for key steps like cyclization or cross-coupling .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) for steps like thiazepane ring formation .
Q. How can advanced statistical methods address variability in spectroscopic data?
Methodological Answer:
- Principal Component Analysis (PCA): Reduce dimensionality in NMR/IR datasets to identify outliers or batch effects .
- Error-Weighted Regression: Model spectral shifts (e.g., solvent-induced δ changes) using Bayesian inference .
Contradiction Analysis
Q. Why do conflicting reports exist regarding the thermal stability of similar methanone derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
